(Oxolan-2-yl)methyl bromoacetate

Thermal stability Distillation purification Reaction solvent window

(Oxolan-2-yl)methyl bromoacetate (CAS 56405-23-3), also known as tetrahydrofurfuryl bromoacetate or 2-bromoacetic acid (tetrahydro-2-furanyl)methyl ester, is a bromoacetate ester characterized by a tetrahydrofuran (oxolane) ring connected via a methylene bridge to the ester moiety. With a molecular formula of C7H11BrO3 and a molecular weight of 223.06 g/mol, it serves as a bifunctional alkylating agent wherein the bromoacetyl group provides electrophilic reactivity while the tetrahydrofurfuryl moiety imparts distinct polarity, solubility, and steric properties compared to simpler alkyl bromoacetates.

Molecular Formula C7H11BrO3
Molecular Weight 223.06 g/mol
CAS No. 56405-23-3
Cat. No. B12802699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Oxolan-2-yl)methyl bromoacetate
CAS56405-23-3
Molecular FormulaC7H11BrO3
Molecular Weight223.06 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)CBr
InChIInChI=1S/C7H11BrO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2
InChIKeyHONCKUXBCCXBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Oxolan-2-yl)methyl bromoacetate (CAS 56405-23-3): A Tetrahydrofurfuryl Bromoacetate Ester for Specialized Alkylation


(Oxolan-2-yl)methyl bromoacetate (CAS 56405-23-3), also known as tetrahydrofurfuryl bromoacetate or 2-bromoacetic acid (tetrahydro-2-furanyl)methyl ester, is a bromoacetate ester characterized by a tetrahydrofuran (oxolane) ring connected via a methylene bridge to the ester moiety . With a molecular formula of C7H11BrO3 and a molecular weight of 223.06 g/mol, it serves as a bifunctional alkylating agent wherein the bromoacetyl group provides electrophilic reactivity while the tetrahydrofurfuryl moiety imparts distinct polarity, solubility, and steric properties compared to simpler alkyl bromoacetates . The compound is recognized under NSC 406700 and is listed in multiple chemical registries as a research intermediate for pharmaceutical and agrochemical synthesis [1].

Why Generic Bromoacetate Substitution Fails: Structural Differentiation of (Oxolan-2-yl)methyl bromoacetate


Bromoacetate esters are not interchangeable commodities. The tetrahydrofurfuryl moiety in (Oxolan-2-yl)methyl bromoacetate introduces a cyclic ether with three hydrogen-bond acceptor sites and a computed polar surface area of 35.53 Ų , substantially exceeding the 26.3 Ų of ethyl bromoacetate [1]. This structural feature shifts the compound's boiling point to 265.1°C — over 100°C higher than ethyl bromoacetate (159°C) — while maintaining a density (1.482 g/cm³) between that of lighter alkyl bromoacetates and denser aromatic variants [2]. The tetrahydrofurfuryl group is also derived from furfural, a bio-based platform chemical, offering a renewable-carbon sourcing attribute absent in petrochemical-derived ethyl or methyl bromoacetates . These cumulative differences render direct substitution without reaction re-optimization unfeasible.

Quantitative Differentiation Evidence for (Oxolan-2-yl)methyl bromoacetate vs. Closest Analogs


Boiling Point Elevation of 106°C vs. Ethyl Bromoacetate Enables Higher-Temperature Reaction Conditions

(Oxolan-2-yl)methyl bromoacetate exhibits a computed boiling point of 265.1°C at 760 mmHg , representing a 106°C increase over ethyl bromoacetate (159°C at 760 mmHg) [1] and a 120°C increase over methyl bromoacetate (145°C at 760 mmHg) [2]. This elevated boiling point is attributed to the higher molecular weight (223.06 vs. 167.01 g/mol for ethyl bromoacetate) and the enhanced dipole-dipole interactions conferred by the tetrahydrofuran ring oxygen. The flash point is correspondingly elevated to 114.1°C versus 47.8°C for ethyl bromoacetate , reducing flammability hazard during elevated-temperature processing.

Thermal stability Distillation purification Reaction solvent window

Enhanced Polar Surface Area (35.53 Ų) and Triple H-Bond Acceptor Count Differentiate from Simple Alkyl Bromoacetates

The tetrahydrofuran ring endows (Oxolan-2-yl)methyl bromoacetate with a computed polar surface area (PSA) of 35.53 Ų and three hydrogen-bond acceptor atoms (two ester oxygens plus the ring oxygen) . This contrasts with ethyl bromoacetate, which has a PSA of only 26.3 Ų and two H-bond acceptors [1]. The additional ring oxygen contributes to a computed refractive index of 1.49 and modifies the compound's chromatographic retention behavior relative to non-cyclic alkyl bromoacetates. The density of 1.482 g/cm³ places it between ethyl bromoacetate (1.506 g/cm³) and tetrahydrofurfuryl acetate (1.061 g/cm³), reflecting the balancing effects of the bromine atom and the THF ring .

Solubility profile Chromatographic separation Phase partitioning

Ester vs. Amide Reactivity Differentiation: Lower Boiling Point and Higher Density than the Corresponding Amide Analog

The ester analog (Oxolan-2-yl)methyl bromoacetate (CAS 56405-23-3) can be directly compared to its amide counterpart, 2-bromo-N-(oxolan-2-ylmethyl)acetamide (CAS 90271-69-5). The ester exhibits a boiling point of 265.1°C versus 360.9°C for the amide — a 96°C difference — and a higher density (1.482 vs. 1.452 g/cm³) . The ester's electrophilic carbonyl is more reactive toward nucleophilic acyl substitution than the corresponding amide, which benefits from resonance stabilization. The ester also lacks the hydrogen-bond donor present in the amide (N-H), eliminating potential competing interactions in protic reaction media .

Electrophilic reactivity Synthetic intermediate Protecting group strategy

Bio-Based Tetrahydrofurfuryl Moiety Offers Renewable Carbon Sourcing vs. Petrochemical-Derived Alkyl Bromoacetates

The tetrahydrofurfuryl alcohol component of (Oxolan-2-yl)methyl bromoacetate is commercially produced via catalytic hydrogenation of furfural, which is in turn derived from agricultural biomass residues such as corncobs, oat hulls, and sugarcane bagasse . This contrasts with ethyl bromoacetate and methyl bromoacetate, whose alcohol components (ethanol, methanol) are predominantly sourced from petrochemical ethylene and syngas pathways [1]. The bio-based carbon content of the tetrahydrofurfuryl moiety provides a quantifiable sustainability differentiation, with the THF ring retaining the oxygen atom from the original carbohydrate feedstock. The compound's exact mass of 221.98913 reflects the presence of the bromine isotope pattern (⁷⁹Br/⁸¹Br), which is analytically distinguishable from chloroacetate analogs .

Green chemistry Sustainable procurement Bio-based building blocks

Class-Level Biocidal Activity Inferred from Tetrahydrofuranyl Bromoacetate Patent Data (US 3,953,478)

US Patent 3,953,478 discloses tetrahydrofuranyl bromoacetates as selective biocidal agents with demonstrated efficacy against bacteria, fungi, and algae [1]. While the patent's experimental data focus on 3-bromoacetoxy tetrahydrofuran (Compound No. 1), which showed minimum inhibitory concentrations (MICs) of 5 µg/mL against Aspergillus niger, 1 µg/mL against Chlorella pyrenoidosa and Scenedesmus obliquus, and 50 µg/mL against Bacillus cereus [2], the patent claims encompass the broader tetrahydrofuranyl bromoacetate class that includes (oxolan-2-yl)methyl bromoacetate. The broader bromoacetate ester literature (Shirk & Gertler, 1958) demonstrated that among 57 bromoacetates tested, unbranched alkyl esters were more fungistatic than branched derivatives, and 26 esters inhibited A. niger at ≤7.5 × 10⁻⁶ M [3]. The tetrahydrofurfuryl ester occupies an intermediate structural space between aliphatic and cyclic ether esters.

Antimicrobial Biocide Algaecide Structure-activity relationship

Optimal Procurement Scenarios for (Oxolan-2-yl)methyl bromoacetate Based on Quantitative Differentiation Evidence


High-Temperature Alkylation Reactions Requiring Extended Thermal Stability

When a synthetic route requires an alkylating agent capable of sustained reflux or elevated-temperature nucleophilic substitution without premature distillation or decomposition, (Oxolan-2-yl)methyl bromoacetate's boiling point of 265.1°C provides a 106°C thermal safety margin over ethyl bromoacetate (159°C) . This makes it particularly suitable for reactions conducted in high-boiling solvents such as DMF, DMSO, or NMP, where lower-boiling bromoacetates would be lost to the headspace. The flash point of 114.1°C further reduces ignition risk during heated operations compared to ethyl bromoacetate (flash point 47.8°C) .

Synthesis of Pharmaceutical Intermediates Requiring Chromatographically Distinguishable Alkylating Agents

The elevated polar surface area (35.53 Ų) and third hydrogen-bond acceptor of (Oxolan-2-yl)methyl bromoacetate produce distinct chromatographic retention behavior compared to simpler bromoacetates . In medicinal chemistry programs where multiple bromoacetate-capped intermediates are generated in parallel, this physicochemical differentiation enables cleaner HPLC separation from unreacted ethyl or methyl bromoacetate starting materials. The tetrahydrofurfuryl ester also serves as a precursor to the corresponding amide (CAS 90271-69-5) via aminolysis, offering a divergent synthetic strategy from a single bromoacetate building block .

Green Chemistry and Sustainability-Mandated Procurement Programs

For research institutions, CROs, or industrial laboratories operating under sustainability procurement policies (e.g., EPA Green Chemistry Program, REACH bio-based content preferences, or corporate ESG targets), (Oxolan-2-yl)methyl bromoacetate offers a verifiable renewable-carbon advantage. The tetrahydrofurfuryl moiety is derived from furfural, a platform chemical produced at scale from agricultural residues . In contrast, ethyl bromoacetate and methyl bromoacetate are derived from fossil-fuel feedstocks without a renewable pathway. This compound thus enables alkylation chemistry within a sustainability framework that petrochemical-derived bromoacetates cannot satisfy .

Agrochemical Discovery Screening for Selective Antimicrobial Lead Compounds

Building on the precedent established by US Patent 3,953,478, which demonstrated that tetrahydrofuranyl bromoacetates exhibit selective activity against algae (MIC 1 µg/mL against Chlorella pyrenoidosa and Scenedesmus obliquus), fungi (MIC 5 µg/mL against Aspergillus niger), and bacteria , (Oxolan-2-yl)methyl bromoacetate represents a structural variant within this class for agrochemical lead optimization libraries. The broader bromoacetate SAR literature indicates that unbranched ester moieties generally enhance fungistatic potency , suggesting that the primary tetrahydrofurfuryl ester architecture of this compound may be favorable relative to secondary or tertiary ester isomers. Procurement of this specific CAS number ensures structural consistency across screening campaigns.

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